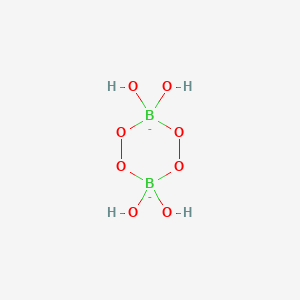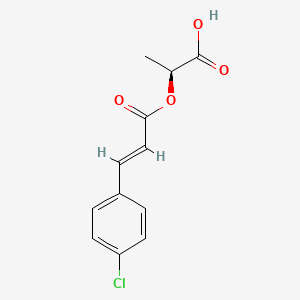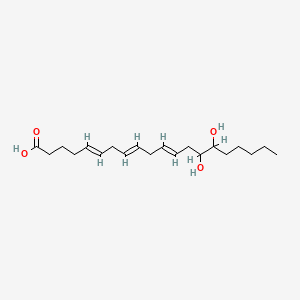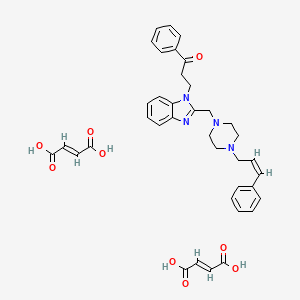
3-Methyl-2-penten-1-ol
Overview
Description
3-Methyl-2-penten-1-ol: is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond2-methyl-3-penten-1-ol . It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
It is known that this compound is commonly used as a fragrance ingredient
Biochemical Pathways
It’s worth noting that similar compounds have been shown to play roles in plant physiological processes . For instance, pentyl leaf volatiles (PLVs), which share structural similarity to 3-Methyl-2-penten-1-ol, have been shown to induce resistance to the anthracnose pathogen in maize . This suggests that this compound could potentially influence similar pathways, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: One common method for synthesizing 3-Methyl-2-penten-1-ol involves the reaction of methylmagnesium bromide with crotonaldehyde . The reaction proceeds as follows: [ \text{CH3MgBr} + \text{CH3CH=CHCHO} \rightarrow \text{CH3CH=CHCH(OH)CH3} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
-
Hydroboration-Oxidation: Another method involves the hydroboration of 3-methyl-2-pentene followed by oxidation. The reaction proceeds as follows: [ \text{CH3CH=CHCH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2CH3B(OH)2} ] The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the partial dehydration of pentanediol or the hydrolysis of 2-chloropentene-3 .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-2-penten-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products:
Oxidation: 3-Methyl-2-pentenal or 3-Methyl-2-pentanone.
Reduction: 3-Methylpentan-1-ol.
Substitution: 3-Methyl-2-pentyl chloride or bromide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins.
Comparison with Similar Compounds
3-Methyl-2-buten-1-ol:
2-Methyl-3-penten-2-ol: Another isomer with a different position of the hydroxyl group and double bond.
3-Methyl-3-penten-2-ol: An isomer with the double bond and hydroxyl group in different positions.
Uniqueness: 3-Methyl-2-penten-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its position of the hydroxyl group and double bond provides distinct reactivity compared to its isomers, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
(E)-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-48-0, 30801-95-7 | |
| Record name | 3-Methyl-2-penten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?
A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.
Q2: What are the optimal conditions for this biocatalytic reduction?
A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.
Q3: What are the potential applications of this stereoselective reduction?
A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)





